2-Oxo-2-phenylethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate
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Overview
Description
2-Oxo-2-phenylethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a synthetic organic compound with the molecular formula C24H15Br2NO3. It is a member of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylethylamine with 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, where nucleophiles like amines or thiols replace the bromine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of 2-phenylethyl quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
2-Oxo-2-phenylethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-phenylethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate
- 2-Oxo-2-phenylethyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate
- 2-Oxo-2-phenylethyl 6-bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate
Uniqueness
2-Oxo-2-phenylethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is unique due to the presence of two bromine atoms, which can undergo various substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C24H15Br2NO3 |
---|---|
Molecular Weight |
525.2 g/mol |
IUPAC Name |
phenacyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C24H15Br2NO3/c25-17-8-6-15(7-9-17)22-13-20(19-12-18(26)10-11-21(19)27-22)24(29)30-14-23(28)16-4-2-1-3-5-16/h1-13H,14H2 |
InChI Key |
XQRBSGVWWNMZJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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